molecular formula C18H18N4O4S B2414998 [4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone CAS No. 897476-54-9

[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

Cat. No. B2414998
CAS RN: 897476-54-9
M. Wt: 386.43
InChI Key: AVALUCMACXKKKU-UHFFFAOYSA-N
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Description

“[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone” is a chemical compound. It is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of these compounds is determined using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . They inhibit the growth of M. tuberculosis, and their inhibitory concentrations have been found to be comparable to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Activity

Some 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have demonstrated antibacterial activity . They were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Antipsychotic Activity

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound that acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .

Antiviral Activity

Piperazine derivatives have a wide range of biological activities, including antiviral activity .

Anti-HIV-1 Activity

Piperazine derivatives have also shown anti-HIV-1 activity .

MC4 Receptor Agonistic Activity

Piperazine derivatives have demonstrated MC4 receptor agonistic activity .

Cytotoxic Activity

Some benzothiazole derivatives have been screened for their in vitro cytotoxic activity against various cell lines .

Antifungal Activity

Benzisothiazole derivatives have shown antibacterial and antifungal activities .

Future Directions

The future directions for the research on these compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-2-12-4-3-5-14-16(12)19-18(27-14)21-10-8-20(9-11-21)17(23)13-6-7-15(26-13)22(24)25/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVALUCMACXKKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

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